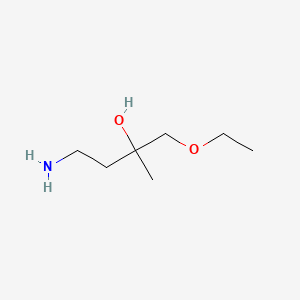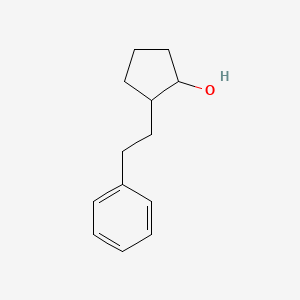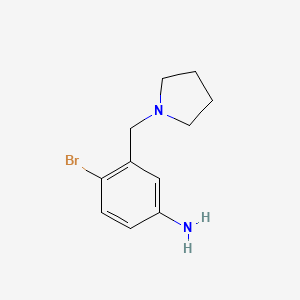![molecular formula C14H18ClF3N2 B13190654 2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13190654.png)
2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H9ClF3NS and a molecular weight of 231.67 g/mol It is an aromatic amine, which means it contains an amine group attached to an aromatic ring structure
Méthodes De Préparation
The synthesis of 2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves several stepsThe reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pressure, and reaction time to achieve the desired product quality.
Analyse Des Réactions Chimiques
2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may lead to the formation of corresponding ketones or carboxylic acids, while reduction reactions may yield amines or alcohols.
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study various biochemical pathways and interactions.
Mécanisme D'action
The mechanism of action of 2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride include other aromatic amines and indole derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific functional groups and overall structure. Some examples of similar compounds include 2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride and other trifluoromethyl-substituted indoles .
Propriétés
Formule moléculaire |
C14H18ClF3N2 |
|---|---|
Poids moléculaire |
306.75 g/mol |
Nom IUPAC |
2-[5-propan-2-yl-2-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C14H17F3N2.ClH/c1-8(2)9-3-4-12-11(7-9)10(5-6-18)13(19-12)14(15,16)17;/h3-4,7-8,19H,5-6,18H2,1-2H3;1H |
Clé InChI |
DJERQQGAFPEASN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)NC(=C2CCN)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13190590.png)

![4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13190594.png)







![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate](/img/structure/B13190643.png)

